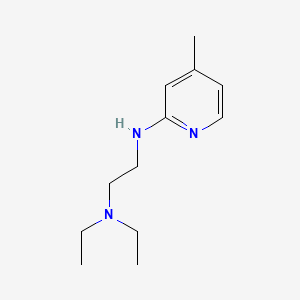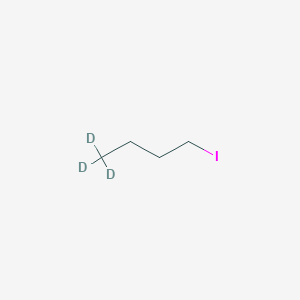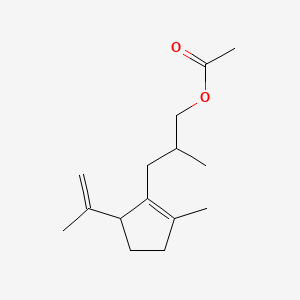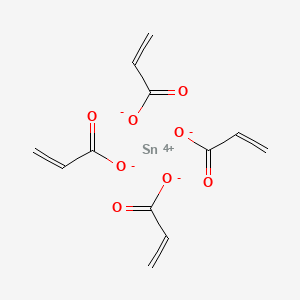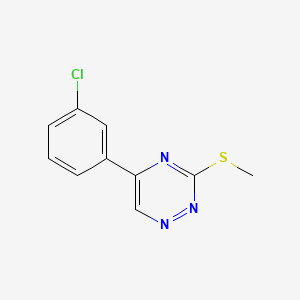
1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- is a heterocyclic compound that contains a triazine ring substituted with a 3-chlorophenyl group at the 5-position and a methylthio group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine ring.
Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a methylthiolating agent reacts with the triazine ring.
Industrial Production Methods
Industrial production of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under certain conditions to form dihydrotriazine derivatives.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary depending on the target and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylamino)-: Similar structure but with a methylamino group instead of a methylthio group.
1,2,4-Triazine,5-(3-chlorophenyl)-3-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- is unique due to the presence of both the 3-chlorophenyl and methylthio groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability.
Eigenschaften
CAS-Nummer |
69466-60-0 |
|---|---|
Molekularformel |
C10H8ClN3S |
Molekulargewicht |
237.71 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3S/c1-15-10-13-9(6-12-14-10)7-3-2-4-8(11)5-7/h2-6H,1H3 |
InChI-Schlüssel |
VZWLMFMRSUDPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CN=N1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


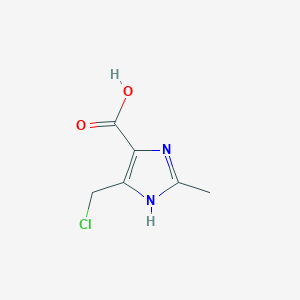
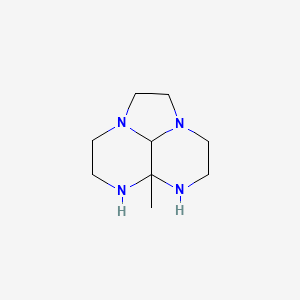

![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
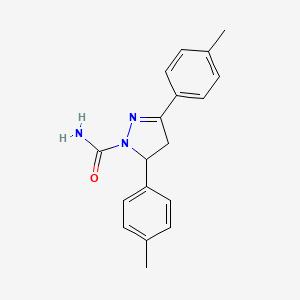


![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
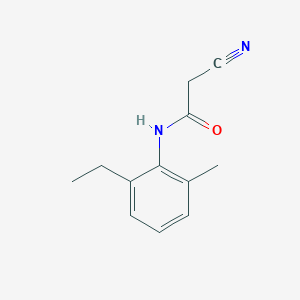
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)
